Podofilox

Description

Podofilox is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of external genital warts and perianal warts. This compound gel and solution are for topicalcutaneous use only.

External genital and perianal warts are caused by the human papillomavirus (HPV). HPV can be an opportunistic infection (OI) of HIV.

A lignan found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

The physiologic effect of this compound is by means of Decreased Mitosis.

This compound has been reported in Phialocephala fortinii, Dysosma aurantiocaulis, and other organisms with data available.

This compound is a pure, stabilized form of podophyllin, in which only the biologically active portion of the compound is present. Podophyllotoxin is a toxic, polycyclic antimitotic agent isolated primarily from the rhizome of the plant Podophyllum peltatum. This agent is formulated for topical applications. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 3 approved indications.

A lignan (lignans) found in podophyllin resin from the roots of podophyllum plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

A lignan (LIGNANS) found in PODOPHYLLIN resin from the roots of PODOPHYLLUM plants. It is a potent spindle poison, toxic if taken internally, and has been used as a cathartic. It is very irritating to skin and mucous membranes, has keratolytic actions, has been used to treat warts and keratoses, and may have antineoplastic properties, as do some of its congeners and derivatives.

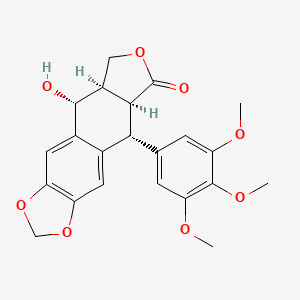

Structure

3D Structure

Properties

IUPAC Name |

(5R,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGVMLPVUAXIQN-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045645 | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light-brown to greenish-yellow powder; Commercial resin preparations contain 5-25% podophyllum. [INCHEM], Solid | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in ethyl ether, ligroin; slightly soluble in water; soluble in acetone, benzene; very soluble in ethanol, chloroform., In water, 150 mg/L at 25 °C /Estimated/, 1.14e-01 g/L | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

8.3X10-15 mm Hg at 25 °C /Estimated/ | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals | |

CAS No. |

518-28-5, 9000-55-9, 477-47-4 | |

| Record name | Podophyllotoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=518-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Podofilox [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000518285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podophyllum resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009000559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | podophyllotoxin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Podofilox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3a,4,9,9a-hexahydro-9-hydroxy-6,7-(methylenedioxy)-4-(3',4',5'-trimethoxyphenyl)benz[f]isobenzofuran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PODOFILOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36H50F353 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

114-118 °C, 183 °C, MP: 114-118 °C (effervescence), 228 °C | |

| Record name | Podofilox | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Podofilox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2057 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PODOFILOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7238 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Podofilox | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Action of Podofilox in Cancer Cells: A Technical Guide

Abstract: Podofilox, a non-alkaloid lignan extracted from the roots and rhizomes of Podophyllum species, serves as a critical parent compound for several clinically significant anticancer agents.[1][2] Its potent cytotoxic effects stem from a dual mechanism of action, primarily targeting microtubule dynamics and secondarily inhibiting DNA topoisomerase II.[1][3][4] This disruption of fundamental cellular processes culminates in cell cycle arrest and the induction of apoptosis, making it a subject of intense study in oncology. This guide provides an in-depth examination of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Primary Mechanism of Action: Inhibition of Tubulin Polymerization

The principal anticancer effect of this compound is its potent inhibition of microtubule assembly.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for forming the mitotic spindle during cell division.[5] this compound binds to tubulin, preventing its polymerization and disrupting the delicate equilibrium between free tubulin and assembled microtubules.[5][6] This interference with microtubule dynamics prevents the formation of a functional mitotic spindle, leading to a halt in the cell cycle at the G2/M phase and ultimately triggering cell death.[3][4][5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on tubulin polymerization by monitoring changes in light scattering (turbidity) in a spectrophotometer.[7]

Materials:

-

Purified tubulin protein (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)[7]

-

GTP solution (10 mM)[7]

-

Glycerol (as a polymerization enhancer)[7]

-

This compound (or other test compounds)

-

Temperature-regulated spectrophotometer with a 96-well plate reader, capable of reading absorbance at 340 nm[7]

Procedure:

-

Reagent Preparation: Thaw tubulin, buffer, and GTP on ice. Prepare a 1x polymerization buffer (PB) containing 1 mM GTP. Keep all reagents on ice.

-

Reaction Setup: In a 96-well plate pre-warmed to 37°C, set up the following reactions in duplicate or triplicate[7]:

-

Control: Add tubulin (e.g., to a final concentration of 3 mg/mL) to the 1x PB.

-

Test Compound: Add the same concentration of tubulin to 1x PB containing the desired concentration of this compound.

-

-

Measurement: Immediately place the plate in the 37°C spectrophotometer.[7]

-

Data Acquisition: Measure the absorbance at 340 nm every minute for 60 minutes.[8]

-

Analysis: Plot absorbance versus time. An increase in absorbance indicates microtubule polymerization. This compound, as an inhibitor, will show a significantly reduced rate and extent of polymerization compared to the control.[7]

Secondary Mechanism of Action: Inhibition of DNA Topoisomerase II

This compound and its clinically-used derivatives, etoposide and teniposide, also function as inhibitors of DNA topoisomerase II.[3][4] This nuclear enzyme is crucial for managing DNA topology by creating transient double-strand breaks to allow DNA strands to pass through each other, a process vital during DNA replication and chromosome segregation.[9][10] this compound stabilizes the covalent intermediate complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[11] This leads to an accumulation of permanent double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways.[3][9]

Experimental Protocol: Topoisomerase II DNA Decatenation Assay

This assay measures the ability of topoisomerase II to resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles.[12]

Materials:

-

Human Topoisomerase II enzyme[12]

-

Kinetoplast DNA (kDNA) substrate[12]

-

10x Topoisomerase II Reaction Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT)[12]

-

ATP solution (e.g., 30 mM)[12]

-

5x Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)[13]

-

Agarose gel (1%) and electrophoresis equipment[13]

-

Ethidium bromide or other DNA stain[13]

Procedure:

-

Reaction Setup: On ice, prepare a master mix containing reaction buffer, ATP, kDNA, and water.[12]

-

Aliquot and Add Compound: Aliquot the master mix into microcentrifuge tubes. Add this compound (dissolved in a suitable solvent like DMSO) to the test samples and an equal volume of solvent to the control samples.[12]

-

Initiate Reaction: Add a predetermined amount of topoisomerase II enzyme to each tube (except a no-enzyme control). Mix gently and incubate at 37°C for 30 minutes.[12][14]

-

Stop Reaction: Terminate the reaction by adding the stop buffer/loading dye.[13]

-

Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide.[13]

-

Visualization: Run the gel until the dye front has migrated sufficiently. Visualize the DNA under UV light.[13]

-

Analysis: The catenated kDNA substrate will remain in the well or migrate very slowly. Decatenated minicircles (the product) will migrate into the gel as distinct bands.[12][13] this compound inhibition is indicated by a decrease in the amount of decatenated product compared to the enzyme-only control.

Downstream Cellular Effects

The dual insult of microtubule disruption and DNA damage triggers a cascade of downstream events, primarily cell cycle arrest and apoptosis.

Cell Cycle Arrest

By disrupting the mitotic spindle, this compound prevents cells from successfully completing mitosis, causing them to accumulate at the G2/M transition phase of the cell cycle.[3][15][16] Some studies have also reported G0/G1 phase arrest in specific cancer types, such as gastric cancer, suggesting that the effects can be cell-type dependent.[17][18] This arrest provides a window for the cell to either repair the damage or commit to apoptosis.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of individual cells, allowing for the determination of their distribution across the different phases of the cell cycle.

Materials:

-

Cancer cells cultured in appropriate media

-

Phosphate Buffered Saline (PBS)

-

70% Ethanol (ice-cold)[19]

-

Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)[19]

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells and treat them with this compound for a specified time (e.g., 24 hours). Include an untreated control.

-

Harvesting: Harvest both adherent and floating cells. Wash the cell pellet with cold PBS.[19]

-

Fixation: Resuspend the cells in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C.[19]

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the pellet in the PI/RNase A staining solution.[19] Incubate for 15-30 minutes at room temperature, protected from light.[19][20]

-

Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Analysis: Generate a histogram of fluorescence intensity. Cells in G0/G1 phase will have 2n DNA content, G2/M phase cells will have 4n DNA content, and S phase cells will have an intermediate amount.[20] An increase in the G2/M population in this compound-treated cells indicates cell cycle arrest.

Induction of Apoptosis

Prolonged mitotic arrest and significant DNA damage are potent triggers for apoptosis (programmed cell death).[15] this compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][21] This involves the activation of a cascade of proteases called caspases, including initiator caspases (caspase-8, caspase-9) and the common executioner caspase (caspase-3).[3][22] Furthermore, studies have implicated the generation of reactive oxygen species (ROS) and the subsequent activation of the p38 MAPK signaling pathway as key mediators of this compound-induced apoptosis.[15][21]

Quantitative Data: Cytotoxicity in Cancer Cells

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values vary across different cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Citation(s) |

| AGS | Gastric Cancer | 2.327 - 3.409 | [17][18] |

| HGC-27 | Gastric Cancer | 1.981 - 3.394 | [17][18] |

| HCT116 | Colorectal Cancer | ~340 | [23] |

| HTB-26 | Breast Cancer | 10,000 - 50,000 | [23] |

| PC-3 | Prostate Cancer | 10,000 - 50,000 | [23] |

| HepG2 | Liver Cancer | 10,000 - 50,000 | [23] |

| *Note: IC50 values from reference[23] were reported in µM for podophyllotoxin derivatives and have been converted to nM and presented as a range for context. |

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[25][26]

Materials:

-

Cancer cells and culture medium

-

96-well plates

-

This compound (or other test compounds)

-

MTT solution (5 mg/mL in PBS)[26]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[27]

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 48 or 72 hours).[18] Include untreated and vehicle-only controls.

-

Add MTT Reagent: Remove the treatment media and add fresh media containing MTT solution (final concentration ~0.5 mg/mL). Incubate at 37°C for 3-4 hours.[24]

-

Solubilize Formazan: Remove the MTT-containing medium. Add the solubilization solution to each well to dissolve the purple formazan crystals.[27]

-

Measure Absorbance: Shake the plate gently to ensure complete solubilization. Read the absorbance at a wavelength of 570-590 nm.[27]

-

Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability against drug concentration and use a non-linear regression to determine the IC50 value.

Conclusion

This compound exerts its potent anticancer activity through a multi-pronged attack on critical cellular machinery. Its primary role as a tubulin polymerization inhibitor disrupts the mitotic spindle, leading to G2/M cell cycle arrest.[3][5][6] This is compounded by its secondary function as a topoisomerase II inhibitor, which introduces catastrophic DNA double-strand breaks.[1][11] The combined effect of these actions activates downstream signaling pathways, including the p38 MAPK pathway, culminating in robust induction of apoptosis.[15] Understanding these core mechanisms is fundamental for the rational design and development of novel, more effective anticancer therapeutics derived from the podophyllotoxin scaffold.

References

- 1. medkoo.com [medkoo.com]

- 2. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. droracle.ai [droracle.ai]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. Tubulin polymerization assay [bio-protocol.org]

- 9. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Podophyllotoxin: History, Recent Advances and Future Prospects [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. inspiralis.com [inspiralis.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 20. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]

- 21. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. broadpharm.com [broadpharm.com]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. MTT assay protocol | Abcam [abcam.com]

Podofilox: A Technical Guide for Antiviral Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podofilox, a purified form of podophyllotoxin extracted from the Podophyllum plant, is a well-established antimitotic agent primarily used for the topical treatment of external genital warts caused by the human papillomavirus (HPV).[1][2][3] Its mechanism of action, centered on the inhibition of tubulin polymerization, disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cells.[1][4] This mode of action has prompted investigations into its broader antiviral potential against a range of viruses. This technical guide provides an in-depth overview of this compound's antiviral properties, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways to support further research and development in virology.

Mechanism of Action

This compound exerts its biological effects by binding to tubulin, the protein subunit of microtubules.[1] This binding prevents the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division.[1][4] The disruption of microtubule dynamics leads to cell cycle arrest in the metaphase, ultimately triggering apoptosis (programmed cell death) in proliferating cells.[1][5] This targeted action against rapidly dividing cells is the basis for its efficacy against viral warts.[2]

Recent studies suggest that this compound's impact on the cytoskeleton may also interfere with viral entry and trafficking within host cells.[6][7] Furthermore, this compound has been shown to modulate specific cellular signaling pathways involved in the antiviral response.

Signaling Pathways Modulated by this compound

Apoptosis Induction: this compound induces apoptosis through both intrinsic and extrinsic pathways.[4] The disruption of the microtubule network can activate mitochondrial signaling (intrinsic pathway) and death receptor-mediated signaling (extrinsic pathway).[4] One identified mechanism involves the activation of the p38 MAPK signaling pathway, which in turn can trigger downstream apoptotic events.[5][8]

STING Pathway Enhancement: this compound has been identified as a potent enhancer of the cGAMP-STING (stimulator of interferon genes) signaling pathway.[9] The STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other cytokines to combat viral infections. This compound enhances cGAMP-mediated immune responses by increasing the formation of STING-containing puncta and promoting STING oligomerization, while also delaying its degradation.[9]

Antiviral Spectrum and Efficacy

While clinically approved for HPV, preclinical studies have demonstrated the antiviral activity of this compound against a variety of other viruses. The following table summarizes the reported 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values. The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the compound's therapeutic window.

| Virus Family | Virus | Cell Line | EC50 (nM) | CC50 (nM) | Selectivity Index (SI) | Reference(s) |

| Herpesviridae | Human Cytomegalovirus (CMV) | MRC-5 | 8 - 30 | >5000 | >166.7 | [1] |

| Herpes Simplex Virus 1 (HSV-1) | MRC-5 | 20 | Not Reported | Not Reported | [1] | |

| Herpes Simplex Virus 1 (HSV-1) KOS Strain | MRC-5 | Not Reported | Not Reported | Not Reported | [10] | |

| Herpes Simplex Virus 2 (HSV-2) G Strain | MRC-5 | Not Reported | Not Reported | Not Reported | [10] | |

| Rhabdoviridae | Vesicular Stomatitis Virus (VSV) | MRC-5 | 24 | Not Reported | Not Reported | [1] |

| Coronaviridae | SARS-CoV-2 | CaCo2 | Not Reported | >10,000 | Not Reported | [11] |

Note: The antiviral activity against SARS-CoV-2 was identified in a high-throughput screen, but a specific EC50 value was not provided in the cited source. Further studies are required to quantify its efficacy.[11]

Experimental Protocols

This section provides an overview of key experimental methodologies used to evaluate the antiviral activity of this compound.

Plaque Reduction Assay

This assay is the gold standard for quantifying infectious virus and assessing the efficacy of antiviral compounds.

Objective: To determine the concentration of an antiviral agent that reduces the number of viral plaques by 50% (EC50).

Protocol Outline:

-

Cell Seeding: Seed susceptible host cells (e.g., MRC-5 for CMV and HSV) in 6-well or 12-well plates and grow to confluence.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cell monolayers and infect with a known titer of virus (e.g., 100 plaque-forming units [PFU]/well) in the presence of varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing methylcellulose or agarose) mixed with the corresponding concentrations of this compound. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-14 days, depending on the virus).

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye such as crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each drug concentration compared to the vehicle control. The EC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Virus Entry Assay

This assay helps to determine if a compound inhibits the early stages of viral infection, such as attachment, fusion, or internalization.

Objective: To investigate the effect of this compound on viral entry into host cells.

Protocol Outline:

-

Cell Seeding: Plate host cells in a multi-well format (e.g., 96-well plate) and allow them to adhere.

-

Pre-treatment (Optional): Pre-treat the cells with different concentrations of this compound for a specified period (e.g., 1-2 hours) before adding the virus.

-

Infection: Infect the cells with a reporter virus (e.g., expressing GFP or luciferase) in the presence of the compound. For attachment assays, the infection is performed at 4°C. For entry/fusion assays, a temperature shift to 37°C is applied after the initial binding at 4°C.

-

Wash: After the incubation period, wash the cells extensively to remove unbound virus and the compound.

-

Incubation: Add fresh medium and incubate the cells for a period sufficient for reporter gene expression (e.g., 8-24 hours).

-

Readout: Quantify the reporter signal (e.g., fluorescence intensity or luciferase activity) using a plate reader or imaging cytometer.

-

Data Analysis: Normalize the reporter signal to the vehicle-treated control and calculate the EC50 for the inhibition of viral entry.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Objective: To confirm the inhibitory effect of this compound on tubulin polymerization.

Protocol Outline:

-

Reagent Preparation: Reconstitute purified tubulin in a polymerization buffer (e.g., G-PEM buffer containing GTP). Prepare various concentrations of this compound.

-

Assay Setup: In a 96-well plate, mix the tubulin solution with either this compound, a positive control (e.g., nocodazole), a negative control (e.g., DMSO), or a polymerization inducer (e.g., paclitaxel).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Measurement: Monitor the change in absorbance at 340 nm or fluorescence (if using a fluorescently labeled tubulin or a dye that binds to polymerized microtubules) over time using a microplate reader. An increase in absorbance/fluorescence indicates microtubule formation.

-

Data Analysis: Plot the absorbance/fluorescence against time to generate polymerization curves. Compare the curves of this compound-treated samples to the controls to determine the extent of inhibition.

Conclusion and Future Directions

This compound demonstrates significant antiviral activity against a range of viruses in preclinical models, primarily through its well-characterized mechanism of tubulin polymerization inhibition. Its ability to modulate key host signaling pathways, such as apoptosis and the innate immune STING pathway, presents additional avenues for its antiviral action. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives as broad-spectrum antiviral agents.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and viral proteins or host factors involved in viral replication.

-

Conducting comprehensive in vivo studies to evaluate the efficacy and safety of this compound for systemic viral infections.

-

Synthesizing and screening novel this compound derivatives with improved antiviral activity and a more favorable safety profile.

-

Investigating the potential for synergistic effects when combined with other antiviral agents.

By building upon the foundational knowledge presented here, the scientific community can further explore the utility of this compound in the ongoing search for effective antiviral therapies.

References

- 1. The Microtubule Inhibitor this compound Inhibits an Early Entry Step of Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Microtubule Inhibitor this compound Inhibits an Early Entry Step of Human Cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of this compound as a Potent cGAMP-STING Signaling Enhancer with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibitory effects of podophyllotoxin derivatives on herpes simplex virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-throughput drug screening allowed identification of entry inhibitors specifically targeting different routes of SARS-CoV-2 Delta and Omicron/BA.1 - PMC [pmc.ncbi.nlm.nih.gov]

Podofilox derivatives synthesis and activity

An In-Depth Technical Guide to the Synthesis and Activity of Podofilox Derivatives

Introduction

Podophyllotoxin, a naturally occurring aryltetralin lignan isolated from the roots and rhizomes of Podophyllum species, is a potent antimitotic agent.[1][2][3] Its significant biological activity, primarily as an inhibitor of tubulin polymerization, has established it as a crucial lead compound in the development of anticancer drugs.[2][4] However, the clinical application of podophyllotoxin itself is limited by its toxicity and side effects.[2][5] This has driven extensive research into the synthesis of semi-synthetic derivatives to enhance therapeutic efficacy and reduce toxicity.

The most notable successes in this endeavor are the clinically approved anticancer drugs etoposide and teniposide.[2][6] Interestingly, these derivatives exhibit a different mechanism of action from the parent compound, acting as topoisomerase II inhibitors, which prevents DNA unwinding and replication.[2][6][7] The journey from a natural toxin to clinically vital chemotherapeutics has spurred the development of a vast array of novel derivatives with diverse biological activities. This guide provides a technical overview of the synthesis strategies, biological activities, and experimental protocols related to this compound derivatives, aimed at researchers and professionals in drug development.

Synthesis of this compound Derivatives

The structural backbone of podophyllotoxin offers several positions for chemical modification, with the C4 position being a primary focus for derivatization to improve antitumor activity.[5] Other key sites include the C4' hydroxyl group on the E-ring. Many synthetic routes begin with the creation of versatile intermediates, such as 4β-azido podophyllotoxin or 4'-demethyl-epipodophyllotoxin (DMEP), which can then be elaborated into a wide range of final compounds.[8][9]

General Synthetic Workflow

The synthesis of novel this compound derivatives often follows a multi-step pathway starting from the natural product. A common strategy involves the introduction of a reactive group at the C4 position, which can then be coupled with various moieties to generate a library of compounds.

References

- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Podophyllotoxin - Wikipedia [en.wikipedia.org]

- 8. Synthesis of novel spin-labeled podophyllotoxin derivatives as potential antineoplastic agents: Part XXV - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

Podofilox: A Technical Guide to its Induction of Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podofilox, a purified form of podophyllotoxin, is a well-established antimitotic agent that exerts its cytotoxic effects primarily through the disruption of microtubule dynamics. This leads to a cascade of cellular events culminating in cell cycle arrest, predominantly at the G2/M phase, and subsequent apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced cell cycle arrest, detailed experimental protocols for its investigation, and a summary of its efficacy in various cancer cell lines. The signaling pathways involved are visually represented to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: Tubulin Polymerization Inhibition

This compound's primary molecular target is tubulin, the protein subunit of microtubules.[1] Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] this compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules.[2] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, a critical apparatus for the proper segregation of chromosomes during mitosis.[1] The inability to form a stable spindle apparatus activates the spindle assembly checkpoint (SAC), leading to a halt in the cell cycle at the G2/M transition.[3]

Quantitative Analysis of this compound Efficacy

The cytotoxic and cell cycle arrest-inducing effects of this compound and its derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

| Compound | Cell Line | IC50 | Reference |

| This compound | AGS (Gastric Cancer) | 2.327 nM | [4] |

| This compound | HGC-27 (Gastric Cancer) | 1.981 nM | [4] |

| Podophyllotoxin | HCT116 (Colorectal Cancer) | 0.23 µM | [5] |

| Podophyllotoxin Acetate | NCI-H1299 (NSCLC) | 7.53 nM | [6] |

| Podophyllotoxin Acetate | A549 (NSCLC) | 16.08 nM | [6] |

The induction of cell cycle arrest is a direct consequence of this compound's mechanism of action. Quantitative analysis by flow cytometry reveals a significant accumulation of cells in the G2/M phase following treatment.

| Compound | Cell Line | Concentration | Time (h) | % G0/G1 | % S | % G2/M | Reference |

| This compound | AGS (Gastric Cancer) | 3.4 nM | 48 | Decreased | No Significant Change | Increased | [7] |

| This compound | HGC-27 (Gastric Cancer) | 3.4 nM | 48 | Decreased | No Significant Change | Increased | [7] |

| Podophyllotoxin | HCT116 (Colorectal Cancer) | 0.3 µM | 48 | 15.3% | 10.1% | 74.6% | [5] |

Signaling Pathways in this compound-Induced Cell Cycle Arrest

The arrest of the cell cycle at the G2/M phase by this compound is a complex process involving several interconnected signaling pathways.

Disruption of Microtubule Dynamics and Spindle Assembly Checkpoint Activation

The initial event is the binding of this compound to tubulin, preventing its polymerization and disrupting microtubule dynamics. This leads to the failure of proper mitotic spindle formation, which is sensed by the Spindle Assembly Checkpoint (SAC). The SAC proteins, including Mad2 and BubR1, are activated and inhibit the Anaphase-Promoting Complex/Cyclosome (APC/C), a key ubiquitin ligase required for the degradation of mitotic cyclins and the onset of anaphase.[8][9]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. The effect of podophyllotoxin on microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. This compound suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Podophyllotoxin acetate triggers anticancer effects against non-small cell lung cancer cells by promoting cell death via cell cycle arrest, ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Checkpoint Protein BubR1 Acts Synergistically with Mad2 to Inhibit Anaphase-promoting Complex - PMC [pmc.ncbi.nlm.nih.gov]

The Core Apoptotic Signaling Pathway of Podofilox: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Podofilox, a potent naturally derived lignan, and its semi-synthetic derivatives are established chemotherapeutic agents that exert their cytotoxic effects primarily through the induction of apoptosis. This technical guide provides a comprehensive overview of the core signaling pathways activated by this compound to trigger programmed cell death. We delve into the molecular mechanisms, present key quantitative data, detail experimental methodologies for studying these pathways, and provide visual representations of the signaling cascades.

Introduction

This compound, isolated from the plant Podophyllum peltatum, is a well-known inhibitor of tubulin polymerization.[1] By binding to tubulin, it disrupts the formation of the mitotic spindle, leading to a cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1] This fundamental mechanism makes this compound and its derivatives, such as etoposide and teniposide, effective anticancer agents used in the treatment of various malignancies.[1] Understanding the intricate signaling network initiated by this compound is crucial for optimizing its therapeutic use and for the development of novel, more targeted anticancer drugs.

Core Mechanism of Action: Tubulin Destabilization and Mitotic Arrest

The primary molecular target of this compound is the tubulin protein, a fundamental component of microtubules.[2] Microtubules are dynamic polymers essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.

This compound binds to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics has profound consequences for rapidly dividing cells:

-

Inhibition of Mitotic Spindle Formation: The inability to form a functional mitotic spindle prevents the proper segregation of chromosomes during mitosis.

-

G2/M Phase Cell Cycle Arrest: This disruption activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M transition.[3] Prolonged arrest at this stage is a potent trigger for apoptosis.

Key Signaling Pathways in this compound-Induced Apoptosis

The G2/M arrest initiated by this compound converges on several key signaling pathways to execute the apoptotic program. These can be broadly categorized into the intrinsic and extrinsic pathways, often amplified by the generation of reactive oxygen species (ROS).

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for this compound-induced apoptosis. It is centered around the mitochondria and regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.

-

Role of the Bcl-2 Family: The Bcl-2 family consists of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio of these proteins is a critical determinant of cell fate. This compound treatment has been shown to increase the Bax/Bcl-2 ratio, favoring apoptosis.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): An increased Bax/Bcl-2 ratio leads to the oligomerization of Bax and Bak in the outer mitochondrial membrane, forming pores. This results in MOMP and the release of pro-apoptotic factors from the mitochondrial intermembrane space, including cytochrome c and Smac/DIABLO.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, evidence also suggests the involvement of the extrinsic pathway in this compound-induced apoptosis.[2] This pathway is initiated by the activation of death receptors on the cell surface.

-

Death Receptor Activation: Although direct activation by this compound is not fully elucidated, cellular stress can lead to the upregulation of death ligands (e.g., FasL, TRAIL) which then bind to their cognate receptors (e.g., Fas, TRAIL-R).

-

DISC Formation and Caspase-8 Activation: Ligand binding triggers receptor trimerization and the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates pro-caspase-8.

-

Crosstalk with the Intrinsic Pathway: Activated caspase-8 can directly activate caspase-3 or cleave the BH3-only protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria to activate the intrinsic pathway, amplifying the apoptotic signal.

Role of Reactive Oxygen Species (ROS)

This compound treatment has been shown to induce the generation of ROS, which act as important second messengers in the apoptotic signaling cascade.[4][5]

-

ROS-Mediated Signaling: Elevated ROS levels can activate stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[4]

-

p38 MAPK Pathway: Activated p38 MAPK can further modulate the expression of Bcl-2 family proteins and contribute to caspase activation, thereby promoting apoptosis.[4]

-

p53 Activation: ROS can also lead to DNA damage, which in turn activates the tumor suppressor protein p53. Activated p53 can transcriptionally upregulate pro-apoptotic genes like Bax and PUMA, further committing the cell to apoptosis.[6]

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize key quantitative data from various studies investigating the apoptotic effects of this compound and its derivatives.

Table 1: IC50 Values of this compound and its Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | AGS | Gastric Cancer | 3.409 | [7] |

| This compound | HGC-27 | Gastric Cancer | 3.394 | [7] |

| Podophyllotoxin | HCT116 | Colorectal Cancer | 230 | [5] |

| TOP-53 (derivative) | P-388 | Leukemia | 1 | [8] |

| Compound 34 (derivative) | P-388 | Leukemia | 1.8 | [8] |

| Compound 35 (derivative) | P-388 | Leukemia | 2.5 | [8] |

| Compound 38 (derivative) | P-388 | Leukemia | 4.3 | [8] |

| Compound 12h (derivative) | T24 | Bladder Cancer | 2700 | [9] |

| Compound 12j (derivative) | HaCaT | Skin (Normal) | 49100 | [9] |

Table 2: Quantitative Effects of this compound on Apoptosis and Cell Cycle

| Parameter | Cell Line | Treatment | Result | Reference |

| Apoptotic Cells (%) | MDA-MB-231 | 0.75 µM Podophyllotoxin (24h) | ~40% increase | [3] |

| Apoptotic Cells (%) | MDA-MB-468 | 0.75 µM Podophyllotoxin (24h) | ~35% increase | [3] |

| G2/M Arrest (%) | AGS | 3.4 nM this compound (48h) | Significant increase | [2][7] |

| G2/M Arrest (%) | HGC-27 | 3.4 nM this compound (48h) | Significant increase | [2][7] |

| Bax:Bcl-2 Ratio | U87MG | 25 µM Curcumin (24h) | 121% increase | [10] |

| Bax:Bcl-2 Ratio | U87MG | 50 µM Curcumin (24h) | 249% increase | [10] |

| Caspase-3 Activity | Jurkat | 2 µM Camptothecin (20h) | ~4-fold increase |

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of the this compound-induced apoptotic pathway. Below are outlines for key experimental procedures.

Western Blot Analysis for Bcl-2 Family Proteins and p38 MAPK

Objective: To quantify the expression levels of pro- and anti-apoptotic proteins and the activation of p38 MAPK.

Methodology:

-

Cell Culture and Treatment: Plate cells at a suitable density and treat with various concentrations of this compound for predetermined time points. Include a vehicle control.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against Bcl-2, Bax, phospho-p38 MAPK, and total p38 MAPK overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantification: Densitometric analysis of the bands should be performed using appropriate software, normalizing to a loading control like β-actin or GAPDH.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound as described above.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.

Methodology:

-

Sample Preparation: Prepare fixed and permeabilized cells on slides or in plates.

-

TdT Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently tagged dUTP).

-

Detection:

-

For BrdUTP, use an anti-BrdU antibody conjugated to a fluorescent dye or an enzyme (e.g., HRP).

-

For fluorescently tagged dUTP, the signal can be directly visualized.

-

-

Microscopy: Analyze the samples using fluorescence microscopy. TUNEL-positive nuclei will exhibit bright fluorescence.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the levels of intracellular ROS.

Methodology:

-

Cell Culture and Treatment: Treat cells with this compound.

-

Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.[11][12]

Conclusion

This compound induces apoptosis through a multifaceted signaling network initiated by the disruption of microtubule dynamics. The subsequent G2/M cell cycle arrest triggers a cascade of events involving the intrinsic and extrinsic apoptotic pathways, amplified by the generation of reactive oxygen species and the activation of stress-related kinases. A thorough understanding of these pathways, supported by robust quantitative analysis and standardized experimental protocols, is paramount for the continued development and clinical application of this compound and its derivatives as effective anticancer agents. This guide provides a foundational framework for researchers and drug development professionals to further explore and exploit the apoptotic-inducing capabilities of this important class of compounds.

References

- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound suppresses gastric cancer cell proliferation by regulating cell cycle arrest and the c-Myc/ATG10 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Podofilox as a STING Pathway Enhancer: A Technical Guide for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a robust anti-viral and anti-tumor response. Recent research has identified Podofilox, a well-known microtubule destabilizing agent, as a potent enhancer of the cGAMP-STING signaling pathway. This technical guide provides an in-depth overview of the mechanism of action of this compound as a STING pathway enhancer, supported by quantitative data and detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the STING pathway for cancer immunotherapy and other applications.

Introduction to the STING Pathway

The cyclic GMP-AMP synthase (cGAS)-STING signaling pathway is a key innate immune pathway that senses the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage associated with cancer.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP).[2] cGAMP then binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[3] This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus.[3] In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING itself and the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][3] Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, mounting a powerful anti-pathogen and anti-tumor immune response.[1][4]

This compound: From Microtubule Destabilizer to STING Pathway Enhancer

This compound, a purified form of podophyllotoxin, is a non-alkaloid lignan extracted from the roots and rhizomes of Podophyllum species.[5] It is clinically used as a topical treatment for external genital warts caused by human papillomavirus (HPV).[5] The well-established mechanism of action of this compound is its ability to inhibit microtubule polymerization by binding to tubulin, leading to mitotic arrest in metaphase and subsequent apoptosis in rapidly dividing cells.[5][6]

Recent groundbreaking research has unveiled a novel function of this compound as a potent enhancer of the cGAMP-STING signaling pathway.[2][7] This discovery positions this compound as a promising agent for enhancing the efficacy of STING agonists in cancer immunotherapy.

Mechanism of Action of this compound as a STING Pathway Enhancer

This compound enhances the cGAMP-mediated STING signaling through a multi-faceted mechanism that does not rely on its anti-mitotic activity.[2] Instead, its effects are centered on modulating the trafficking and oligomerization of the STING protein. The key mechanisms are:

-

Increased STING Oligomerization: this compound treatment significantly increases the formation of STING oligomers in the presence of cGAMP.[2][7] This is a critical step for the activation of downstream signaling.

-

Enhanced STING Puncta Formation: The compound promotes the formation of STING-containing membrane puncta, which are sites of active signaling.[2][7]

-

Altered STING Trafficking: this compound modifies the trafficking pattern of STING, leading to an accumulation of STING in perinuclear vesicles.[2]

-

Delayed STING Degradation: By altering its trafficking, this compound delays the lysosomal degradation of STING, thereby prolonging its signaling activity.[2][7]

These actions collectively lead to a more robust and sustained activation of the STING pathway, resulting in enhanced phosphorylation of TBK1 and IRF3, and consequently, a stronger induction of type I interferons and other pro-inflammatory cytokines.[2]

Quantitative Data on this compound-Mediated STING Pathway Enhancement

The following tables summarize the quantitative data from key experiments demonstrating the enhancing effect of this compound on the STING pathway.

Table 1: Dose-Dependent Enhancement of IRF-Inducible Luciferase Activity by this compound in ISG-THP1 Cells

| cGAMP Concentration | This compound Concentration | Fold Change in Luminescence (vs. DMSO) |

| 0.5 µM | 0 µM (cGAMP alone) | ~5 |

| 0.5 µM | 100 nM | ~15 |

| 0.5 µM | 500 nM | ~25 |

| 0.5 µM | 1 µM | ~30 |

Data synthesized from dose-response curves presented in Han et al., Cancer Immunology Research, 2023.[2]

Table 2: Effect of this compound on STING, TBK1, and IRF3 Phosphorylation

| Treatment | p-STING (Ser366) Level (relative to total STING) | p-TBK1 (Ser172) Level (relative to total TBK1) | p-IRF3 (Ser386) Level (relative to total IRF3) |

| DMSO | Baseline | Baseline | Baseline |

| cGAMP (0.5 µM) | Increased | Increased | Increased |

| This compound (1 µM) | Baseline | Baseline | Baseline |

| cGAMP (0.5 µM) + this compound (1 µM) | Significantly Increased (vs. cGAMP alone) | Significantly Increased (vs. cGAMP alone) | Significantly Increased (vs. cGAMP alone) |

Qualitative summary based on immunoblot data from Han et al., Cancer Immunology Research, 2023. Precise fold-changes require densitometric analysis of original blots.[2]

Table 3: Quantification of STING Puncta in HeLa Cells

| Treatment | Average Volume of STING Puncta (µm³) |

| cGAMP (2 µM) | ~0.2 |

| cGAMP (2 µM) + this compound (1 µM) | ~0.8 |

Data estimated from graphical representations in Han et al., Cancer Immunology Research, 2023.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound as a STING pathway enhancer.

Cell Viability Assay

-

Objective: To determine the cytotoxic effects of this compound and ensure that the observed STING enhancement is not due to off-target cytotoxicity.

-

Materials:

-

Cell line (e.g., THP-1, HeLa)

-

Complete culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells. Include a DMSO vehicle control.

-

Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the DMSO-treated control.

-

IRF-Inducible Luciferase Reporter Assay

-

Objective: To quantify the activation of the IRF transcription factor, a downstream effector of the STING pathway.

-

Materials:

-

ISG-THP1 cells (THP-1 cells with an integrated IRF-inducible luciferase reporter)

-

Complete culture medium

-

96-well white, clear-bottom plates

-

This compound stock solution (in DMSO)

-

cGAMP stock solution (in water)

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

-

-

Protocol:

-

Seed ISG-THP1 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Pre-treat the cells with the desired concentrations of this compound or DMSO vehicle control for 1-2 hours.

-

Stimulate the cells by adding cGAMP to a final concentration of 0.5 µM.

-

Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

-

Equilibrate the plate and luciferase assay reagent to room temperature.

-

Add the luciferase reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Normalize the results to the DMSO control to determine the fold change in luciferase activity.

-

Immunoblotting for Phosphorylated STING, TBK1, and IRF3

-

Objective: To directly measure the activation of key proteins in the STING signaling cascade.

-

Materials:

-

Cell line (e.g., THP-1, HeLa)

-

6-well plates

-

This compound and cGAMP

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-pSTING (Ser366), anti-STING, anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser386), anti-IRF3, anti-β-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound and/or cGAMP for the desired time (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

STING Oligomerization Assay

-

Objective: To visualize the formation of STING oligomers, a key indicator of its activation.

-

Materials:

-

Cell line (e.g., ISG-THP1)

-

This compound and cGAMP

-

NativePAGE™ Sample Prep Kit

-

NativePAGE™ Bis-Tris Gel System

-

Immunoblotting reagents (as above)

-

-

Protocol:

-

Treat cells with this compound and/or cGAMP for 4 hours.

-

Harvest and lyse the cells in a non-denaturing lysis buffer.

-

Determine the protein concentration.

-

Prepare the samples with NativePAGE™ Sample Buffer (without reducing or denaturing agents).

-

Separate the protein complexes on a NativePAGE™ Bis-Tris gel.

-

Transfer the proteins to a PVDF membrane.

-

Perform immunoblotting for STING as described above to visualize the monomeric and oligomeric forms.

-

Visualizations

Signaling Pathway Diagram

Experimental Workflow Diagram

Conclusion